

Ethephon-13C2: A Technical Guide to Isotopic Purity

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Compound of Interest		
Compound Name:	Ethephon-13C2	
Cat. No.:	B15548816	Get Quote

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This technical guide provides an in-depth analysis of the isotopic purity of **Ethephon-13C2**, a stable isotope-labeled internal standard crucial for accurate quantification in metabolic studies and residue analysis of the widely used plant growth regulator, Ethephon. While the precise isotopic purity of a specific batch of **Ethephon-13C2** is definitively stated on its Certificate of Analysis (CoA) provided by the manufacturer, this guide outlines the typical purity specifications, the analytical methods for its determination, and the underlying principles of its synthesis and quality control.

Data Presentation: Isotopic Purity and Chemical Identity

Ethephon-13C2 is synthesized to have two carbon-13 atoms (¹³C) replacing the naturally abundant carbon-12 atoms (¹²C) in the ethyl group. This mass difference allows it to be distinguished from unlabeled Ethephon in mass spectrometry-based analyses, serving as an ideal internal standard. The quality of this standard is paramount and is defined by its chemical and isotopic purity.



Parameter	Specification	Source
Chemical Formula	¹³ C ₂ H ₆ ClO₃P	General Chemical Knowledge
Molecular Weight	146.48 g/mol	General Chemical Knowledge
CAS Number	2724727-43-7	Clearsynth[1]
Typical Isotopic Purity	≥ 99 atom % ¹³ C	Inferred from similar products
Chemical Purity	Typically ≥ 98%	Inferred from supplier information

Note: The typical isotopic purity is an inferred value based on specifications for similar stable isotope-labeled compounds. The exact isotopic enrichment for a specific lot is provided on the Certificate of Analysis.

Experimental Protocols: Determination of Isotopic Purity

The determination of the isotopic purity of **Ethephon-13C2** is a critical quality control step performed by the manufacturer. The primary analytical technique employed for this purpose is Mass Spectrometry (MS), often coupled with a chromatographic separation method like Liquid Chromatography (LC-MS).

- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Isotopic Purity Assessment
- Objective: To separate Ethephon-13C2 from any unlabeled Ethephon and other isotopic variants and to determine the relative abundance of each species.
- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a highresolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
- Methodology:
 - Sample Preparation: A dilute solution of the Ethephon-13C2 standard is prepared in a suitable solvent, such as methanol or water.

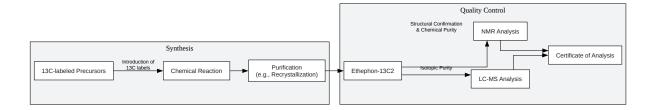


- Chromatographic Separation: The sample is injected into the HPLC system. A reversedphase C18 column is typically used to separate Ethephon from potential impurities. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of an acidifier like formic acid to improve peak shape.
- Mass Spectrometric Analysis: As the analyte elutes from the HPLC column, it is ionized, typically using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is set to scan a specific mass range to detect the molecular ions of both Ethephon-13C2 (m/z [M-H]⁻ ≈ 145.0) and any residual unlabeled Ethephon (m/z [M-H]⁻ ≈ 143.0).
- Data Analysis: The isotopic purity is calculated by comparing the peak area of the ¹³C₂labeled Ethephon to the sum of the peak areas of all detected isotopic variants. The result
 is expressed as "atom % ¹³C".
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
- Objective: To confirm the chemical structure of Ethephon-13C2 and to assess its chemical purity.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - Sample Preparation: The Ethephon-13C2 sample is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
 - ¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the chloroethyl group.
 - ¹³C NMR: Directly detects the ¹³C nuclei, confirming the position of the isotopic labels. The high enrichment of ¹³C at the specified positions will result in significantly enhanced signals at those chemical shifts.
 - 31P NMR: Confirms the presence of the phosphonic acid group.
 - Purity Assessment: The absence of significant signals from impurities in the NMR spectra provides an indication of the chemical purity of the compound.



Mandatory Visualization

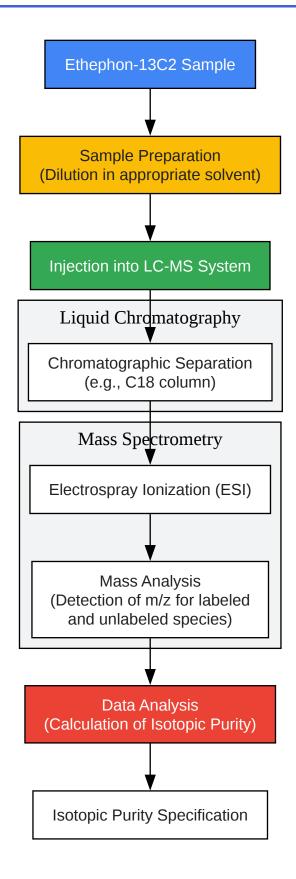
The following diagrams illustrate the key concepts and workflows related to **Ethephon-13C2**.



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Caption: Synthesis and Quality Control Workflow for Ethephon-13C2.





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Caption: Analytical Workflow for Isotopic Purity Determination by LC-MS.



In conclusion, while a definitive, universally applicable isotopic purity value for **Ethephon-13C2** cannot be cited without a specific Certificate of Analysis, the stringent quality control measures employed by manufacturers ensure a very high degree of isotopic enrichment, typically 99% or greater. The combination of mass spectrometry and NMR spectroscopy provides a robust analytical framework for verifying both the isotopic purity and the chemical integrity of this essential internal standard, thereby ensuring the accuracy and reliability of quantitative research in which it is employed. Researchers are always advised to consult the CoA for the specific batch of **Ethephon-13C2** being used.

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References

- 1. clearsynth.com [clearsynth.com]
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